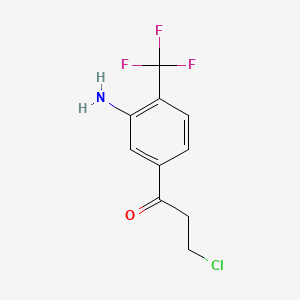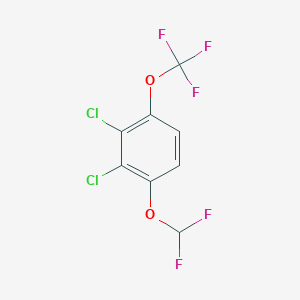
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from a suitable benzene derivativeSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of halogenated and fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific pathways, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Difluoromethoxy)aniline
- 4-(Trifluoromethoxy)aniline
- 2-Aminobenzotrifluoride
- (Trifluoromethoxy)benzene
- 2-Nitro-4-(trifluoromethoxy)aniline
Uniqueness
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene stands out due to its unique combination of chloro, fluoro, and methoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C8H3Cl2F5O2 |
|---|---|
Peso molecular |
297.00 g/mol |
Nombre IUPAC |
2,3-dichloro-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-5-3(16-7(11)12)1-2-4(6(5)10)17-8(13,14)15/h1-2,7H |
Clave InChI |
XYZNDPZIPFRFBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)F)Cl)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



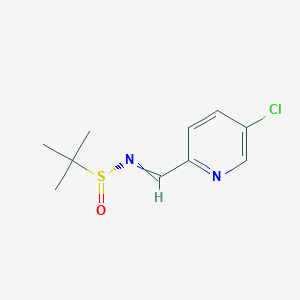
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)

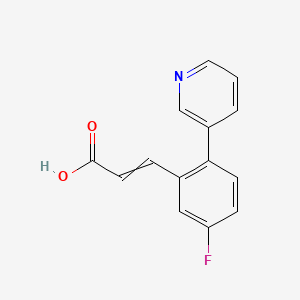
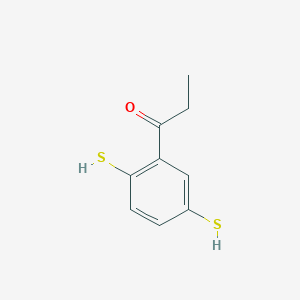
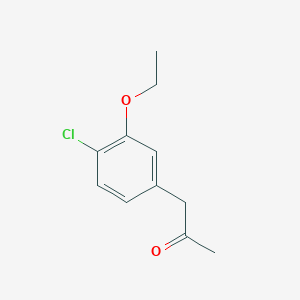
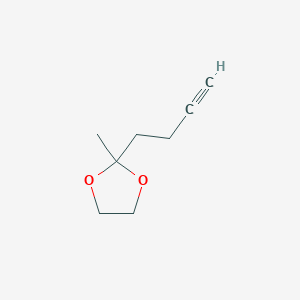
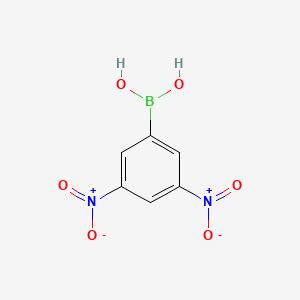
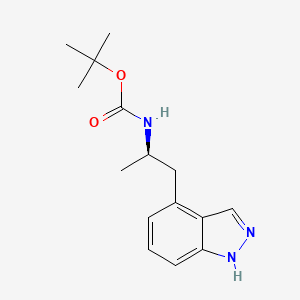
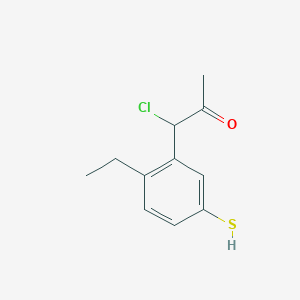
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)

